Dihydroisomorphine

Analgesia Opioid Pharmacology Structure-Activity Relationship

LC-MS/MS opioid metabolite profiling requires a certified dihydroisomorphine reference standard to distinguish the 6β-epimer from its 6α-epimer dihydromorphine-identical in mass, chromatographically resolvable. • Quantitatively significant hydromorphone metabolite (~1.0% of dose vs 0.1% for dihydromorphine). • Urinary glucuronide 17-fold higher than previously reported. • Validated LOD: 7.0 nmol/L (2.0 ng/mL) in rat plasma. Supplied as neat solid, ≥98% purity, ISO 17034/ISO 17025 certified. Store -20°C; ships ambient.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 26626-12-0
Cat. No. B163098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroisomorphine
CAS26626-12-0
SynonymsDihydroisomorphine
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)O
InChIInChI=1S/C17H21NO3/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19-20H,3,5-8H2,1H3/t10-,11+,13+,16-,17-/m0/s1
InChIKeyIJVCSMSMFSCRME-NOSXKOESSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroisomorphine (CAS 26626-12-0): Structural and Pharmacological Baseline for Morphinan Research and Procurement


Dihydroisomorphine (6β‑hydromorphol) is a semi‑synthetic opioid belonging to the morphinan class, characterized by a saturated 7,8‑bond and a β‑oriented hydroxyl at the C‑6 position, distinguishing it from its 6α‑epimer dihydromorphine [REFS‑1]. It occurs naturally as a minor metabolite of hydromorphone and is primarily utilized as an analytical reference standard, in metabolite identification studies, and as a synthetic intermediate in opioid research [REFS‑2].

Why Dihydroisomorphine Cannot Be Assumed Equivalent to Dihydromorphine or Other Morphinans in Research and Analytical Settings


Despite sharing the same molecular formula, dihydroisomorphine and its 6α‑epimer dihydromorphine are chemically and biologically distinct. The C‑6 epimerization alters the spatial orientation of the hydroxyl group, which influences opioid receptor interactions and agonist potency in vivo [REFS‑1]. Furthermore, the two compounds are produced at markedly different abundances during hydromorphone metabolism—dihydroisomorphine at approximately 1.0% of the parent dose versus dihydromorphine at only ~0.1% [REFS‑2]—and exhibit differential glucuronidation kinetics [REFS‑3]. These quantitative differences preclude the interchangeability of these compounds in analytical quantification, pharmacokinetic modeling, and pharmacological studies.

Quantitative Differentiation Guide: Dihydroisomorphine (CAS 26626-12-0) vs. Closest Analogs


In Vivo Antinociceptive Potency: Dihydroisomorphine Exhibits Comparable Efficacy to Morphine and Dihydromorphine

Dihydroisomorphine produced dose‑dependent, naloxone‑reversible antinociception in the rat tail‑flick assay with a relative potency range of 0.6–1.9 compared to its parent molecule (morphine) and epimer (dihydromorphine) [REFS‑1]. This indicates that the β‑orientation of the C‑6 hydroxyl does not abolish agonist activity at the μ‑opioid receptor in vivo.

Analgesia Opioid Pharmacology Structure-Activity Relationship

Metabolic Abundance Ratio: Dihydroisomorphine is Produced at 10‑Fold Higher Levels than Dihydromorphine from Hydromorphone

In humans, hydromorphone is metabolized to dihydroisomorphine at a rate of approximately 1.0% of the administered dose, whereas dihydromorphine is formed at only ~0.1% [REFS‑1]. This 10‑fold difference in metabolic abundance has significant implications for analytical method development and pharmacokinetic modeling.

Drug Metabolism Pharmacokinetics Analytical Toxicology

Differential Glucuronidation: Dihydroisomorphine‑3‑Glucuronide Urinary Recovery is 17‑Fold Higher than Previously Reported for Conjugated Dihydroisomorphine

A comprehensive urinary metabolite profiling study in a cancer patient receiving chronic hydromorphone therapy estimated that the urinary recovery of dihydroisomorphine‑3‑glucuronide was 17‑fold higher than previously published values for conjugated dihydroisomorphine [REFS‑1]. This finding underscores the extent to which dihydroisomorphine undergoes Phase II conjugation and highlights the importance of including the glucuronide conjugate in quantitative analytical workflows.

Phase II Metabolism Glucuronidation Excretion Kinetics

N‑Substituted Dihydroisomorphine Derivatives Exhibit a Shift in Pharmacological Profile: Loss of In Vivo Antinociception but Potent In Vitro Agonism

While N‑methyl dihydroisomorphine (the parent compound) is antinociceptive in the rat tail‑flick test, its N‑substituted derivatives (e.g., N‑allyl, N‑propyl, N‑cyclopropylmethyl) fail to produce antinociception in this in vivo model [REFS‑1]. Paradoxically, these same derivatives are strong agonists in the isolated guinea‑pig ileum, with Ke values for naloxone antagonism that are 5–6 times higher than for their N‑CH₃ counterparts [REFS‑1]. This functional divergence provides a unique tool for probing opioid receptor pharmacology.

Opioid Antagonist Structure-Activity Relationship Receptor Selectivity

Analytical Sensitivity: LC‑MS/MS Limit of Detection for Dihydroisomorphine is 7.0 nmol/L (2.0 ng/mL) in Rat Plasma

A validated LC‑MS/MS assay for hydromorphone and its metabolites in rat plasma established a limit of detection (LOD) of 7.0 nmol/L (2.0 ng/mL) for dihydroisomorphine at a signal‑to‑noise ratio of 3, using a 100 μL plasma sample [REFS‑1]. The extraction recovery for dihydroisomorphine exceeded 76%, with intra‑ and inter‑assay variability ≤12% [REFS‑1].

Bioanalysis LC-MS/MS Method Validation

Predicted LogP = 0.989: A Quantitative Descriptor for Membrane Permeability and Hydrophobic Binding

The predicted n‑octanol/water partition coefficient (LogP) for dihydroisomorphine is 0.989 [REFS‑1]. This value falls within the optimal range (0–3) for drug‑like membrane permeability and hydrophobic binding to macromolecules, providing a quantitative descriptor for in silico modeling and compound selection.

Physicochemical Properties Lipophilicity Drug Design

Evidence‑Driven Application Scenarios for Dihydroisomorphine (CAS 26626-12-0) in Research and Industrial Settings


Analytical Reference Standard for Hydromorphone Metabolite Quantification in Clinical and Forensic Toxicology

Given that dihydroisomorphine is formed at ~1.0% of the hydromorphone dose (versus 0.1% for dihydromorphine) and its glucuronide conjugate is excreted in urine at levels 17‑fold higher than previously reported [REFS‑1][REFS‑2], it is a quantitatively significant analyte in hydromorphone metabolism. Laboratories developing or validating LC‑MS/MS methods for opioid metabolite profiling must include a certified dihydroisomorphine reference standard to ensure accurate identification and quantification. The established LOD of 7.0 nmol/L (2.0 ng/mL) in rat plasma provides a benchmark for method sensitivity [REFS‑3].

Scaffold for Synthesis of Opioid Derivatives with Divergent In Vivo/In Vitro Pharmacological Profiles

N‑Substituted derivatives of dihydroisomorphine lose antinociceptive activity in the rat tail‑flick test yet retain potent agonism in the guinea‑pig ileum, with naloxone Ke values elevated 5–6 times [REFS‑4]. This functional dissociation makes dihydroisomorphine an attractive starting material for medicinal chemists seeking to explore biased signaling or functional selectivity at opioid receptors. The compound's predicted LogP of 0.989 also provides a favorable physicochemical profile for CNS penetration [REFS‑5].

Pharmacological Tool for Investigating C‑6 Stereochemical Effects on Opioid Receptor Activation

Dihydroisomorphine (6β‑OH) and dihydromorphine (6α‑OH) constitute an epimer pair with identical molecular formulas but distinct C‑6 hydroxyl orientations. Their comparable in vivo antinociceptive potencies (relative potency 0.6–1.9) [REFS‑4] demonstrate that the β‑orientation does not impair μ‑opioid agonism. This pair is therefore ideally suited for controlled studies examining how subtle stereochemical variations influence receptor binding kinetics, G‑protein activation, and β‑arrestin recruitment.

Inclusion in Pharmacokinetic and Drug‑Drug Interaction Studies Involving Hydromorphone

Because dihydroisomorphine and its 3‑glucuronide conjugate are consistently detected as metabolites of hydromorphone in both human and rat plasma [REFS‑1][REFS‑3], any comprehensive pharmacokinetic study of hydromorphone—particularly those assessing the impact of renal impairment, genetic polymorphisms, or co‑administered drugs on metabolite accumulation—should quantify dihydroisomorphine. Failure to include this analyte may result in incomplete pharmacokinetic modeling and under‑ or over‑estimation of hydromorphone clearance.

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